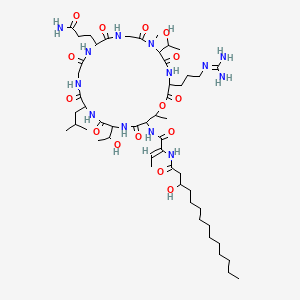
Guaiacylglycerol-beta-guaiacyl ether
Übersicht
Beschreibung
Guaiacylglycerol-beta-guaiacyl ether is a glycerol ether in which guaiacyl and guaiacylglycerol subunits are joined by an arylglycerol-beta-aryl (beta-O-4) linkage. It derives from a guaiacol.
Wissenschaftliche Forschungsanwendungen
Lignin Model Compound Study
Guaiacylglycerol-beta-guaiacyl ether (GG) is extensively used as a lignin model compound in scientific research. Studies such as those by Lin, Yao, and Shiraishi (2001) focus on the liquefaction mechanism of lignin, analyzing the reaction products of GG under various catalytic conditions. This research is critical for understanding the structural transformation of lignin during chemical processing, which is essential in bio-refinery and biomass conversion technologies (Lin, Yao, & Shiraishi, 2001).
Hydrolysis Studies
The compound's role in hydrolysis studies is also significant. For example, Jia et al. (2010) investigated the catalytic hydrolysis of GG in acidic ionic liquids, revealing that it can efficiently produce guaiacol, a valuable chemical. This study demonstrates the potential of GG in facilitating lignin breakdown in environmentally friendly solvents (Jia, Cox, Guo, Zhang, & Ekerdt, 2010).
Degradation and Catalysis
GG's degradation, particularly in the presence of various catalysts, is a prominent research area. For instance, Kubo et al. (2008) explored GG’s conversion into glycerol type enol-ether under heat treatment in ionic liquids, highlighting its role in understanding lignin decomposition in different solvent systems (Kubo, Hashida, Yamada, Hishiyama, Magara, Kishino, Ohno, & Hosoya1, 2008).
Biological Degradation
Research by Otsuka et al. (2003) on the enzymatic cleavage of GG by soil fungi reveals its importance in studying biological lignin degradation. This research provides insights into natural lignin breakdown mechanisms, which can inform sustainable waste management strategies (Otsuka, Sonoki, Ikeda, Kajita, Nakamura, & Katayama, 2003).
Wirkmechanismus
Target of Action
Guaiacylglycerol-beta-guaiacyl ether (Gβ2) is a lignin model compound that mimics the β-O-4 bond in lignin . It is primarily targeted by microorganisms for degradation . The compound serves as a substrate to mimic the microbial degradation of cell walls of lignin-living plants .
Mode of Action
The interaction of Gβ2 with its targets involves a series of biochemical reactions. The compound is stable under exposure to moderate pH and several bacterial strains, which have been successfully used previously for biodegradation of other recalcitrant pollutants .
Pharmacokinetics
It is known that the compound is microbially degradable .
Result of Action
The degradation of Gβ2 results in the breakdown of the β-O-4 bond in the compound, leading to the formation of various products. The major product through Cβ-O homolysis at low temperatures is guaiacol . At high temperatures, the products obtained from Cβ-O homolysis and Cβ-O concerted decomposition undergo secondary thermal cracking, generating a large number of small molecule products .
Safety and Hazards
Zukünftige Richtungen
The introduction of efficient and selective catalytic methods for aerobic oxidation of lignin and lignin model compounds to aromatics can extend the role of lignin applications in biorefineries . The current study focused on the catalytic oxidative transformation of Gβ2 to produce basic aromatic compounds (guaiacol, vanillin, and vanillic acid) using metal-supported catalysts .
Biochemische Analyse
Biochemical Properties
Guaiacylglycerol-beta-guaiacyl ether is involved in various biochemical reactions, particularly those related to lignin degradation. It interacts with several enzymes, including laccases and peroxidases, which catalyze the oxidation of lignin. These enzymes facilitate the cleavage of the β-O-4 bond in this compound, leading to the formation of smaller phenolic compounds. Additionally, this compound can interact with microbial enzymes during biodegradation processes, further contributing to lignin breakdown .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of enzymes involved in lignin biosynthesis and degradation. This compound can also impact gene expression related to lignin metabolism, leading to changes in cellular metabolism and function. In microbial cells, this compound can induce the expression of lignin-degrading enzymes, enhancing the microbial degradation of lignin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lignin-degrading enzymes. These enzymes bind to the compound and catalyze the cleavage of the β-O-4 bond, resulting in the formation of smaller phenolic compounds. This process involves both homolytic and heterolytic cleavage mechanisms, depending on the enzyme and reaction conditions. Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species that further contribute to lignin degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under moderate pH conditions and can withstand microbial biodegradation. It can undergo degradation under subcritical water treatment and pyrolysis conditions. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, particularly in terms of oxidative stress and cellular damage. Threshold effects may also be observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to lignin degradation. It interacts with enzymes such as laccases and peroxidases, which catalyze the oxidation of the compound and facilitate the cleavage of the β-O-4 bond. This process leads to the formation of smaller phenolic compounds that can be further metabolized by microbial enzymes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these transporters, as well as by its chemical properties and stability .
Subcellular Localization
This compound can be localized to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the vacuole or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, as well as its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSOILKWHVNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-59-4 | |
| Record name | 7382-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
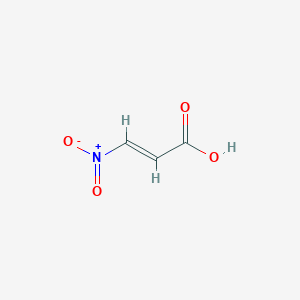
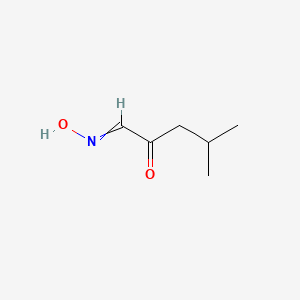

![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)
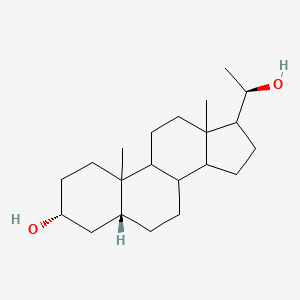

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
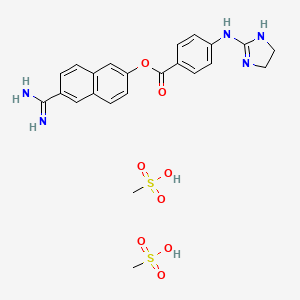
![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)
